Daunomycinone
Description
Daunomycinone (CAS 21794-55-8) is an anthracycline aglycone, the non-glycosidic core of the anthracycline antibiotic daunomycin (daunorubicin). Its molecular formula is C₂₁H₁₈O₈, with a molecular weight of 398.36 g/mol . As an aglycone, it lacks the sugar moiety (daunosamine) present in full anthracycline drugs, making it a critical intermediate for studying structure-activity relationships (SAR) in this class . Its planar aromatic structure enables DNA intercalation, a key mechanism of anthracyclines, though its aglycone form is less potent than glycosylated derivatives .
Properties
IUPAC Name |
9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFDHOWPGULAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21794-55-8 | |
| Record name | Daunomycinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Kraus Annelation-Based Approach
The convergent synthesis developed by Keay and Rodrigo () employs a bifurcated strategy for constructing the AB and CD rings followed by regiocontrolled fusion. Key steps include:
- Isobenzofuran Diels-Alder Cyclization : Reaction of methyl vinyl ketone with isobenzofuran-derived lactol 2 yields bridged adduct 3 (90% yield), establishing the AB ring system with correct oxygenation at C-7.
- 5-endo-trig Cycloreversion : Unusual retro-Michael cleavage of 3 generates enone 4 , preserving the critical C-7 hydroxyl group without requiring late-stage oxidation.
- CD Segment Preparation : Cyanophthalide 9 serves as the CD precursor, synthesized via KCN-mediated cyclization of a cyanohydrin intermediate (85% yield).
- Kraus Annelation : Coupling AB synthon 5 with CD component 9 under LDA/HMPA conditions achieves tetracyclic core formation (87% yield of 10a + 10b ).
This 14-step sequence achieves an overall yield of 14% from lactol 2 , with final oxygenation via Gardner hydroxylation (85%) completing the C-9 stereochemistry.
Phthalide Annelation Methodology
Broadhurst-Hassall Synthesis
Broadhurst and Hassall () demonstrated that phthalide intermediates enable efficient tetracyclic annelation:
- Naphthylacetate Cyclization : Base-induced cyclization of naphthylacetate 21 forms naphthacene 24 (66% yield), establishing the ABC ring system.
- Quinone Formation : Hydrogen peroxide oxidation converts 24 to tetracyclic quinone 27 (70% yield).
- Regioselective Demethylation : Boron trichloride selectively removes C-11 methoxyl groups (90% yield), avoiding over-demethylation.
This route achieves racemic daunomycinone in 12 steps with 18% overall yield, showcasing the utility of phthalide intermediates for controlling ring D geometry.
Semisynthetic Derivatization from Natural Precursors
Palladium-Catalyzed Deoxygenation
Vigevani et al. () developed a semisynthetic route starting from natural this compound 3 :
- Selective Triflation : 4-Hydroxyl group of 4 undergoes triflation with triflic anhydride (67% yield), leveraging differential phenol acidity.
- Catalytic Hydrogenolysis : Pd(OAc)₂/DPPF-catalyzed reduction cleaves the triflate group (82% yield), retaining other oxygen functionalities.
This 5-step process from natural 3 achieves 4-demethoxythis compound 2 in 74% yield per cycle, demonstrating the power of transition-metal catalysis in anthracycline modification.
Modern Stereocontrolled Approaches
Sharpless Epoxidation-Enabled Synthesis
Wheeler's group () implemented asymmetric epoxidation to control C-7/C-9 stereochemistry:
- Epoxide Formation : Sharpless epoxidation of allylic alcohol 3 with L-(+)-DET achieves >90% ee.
- Nitroalkane Coupling : Michael addition of nitromethane to enone 2 proceeds with DMSO catalysis (75% yield, dr 4:1).
This 22-step sequence delivers enantiopure this compound in 9% overall yield, establishing a benchmark for stereochemical control.
Comparative Analysis of Synthetic Methods
*Yield per derivatization cycle from natural this compound
Mechanistic Insights and Optimization
Annelation Step Kinetics
Kraus annelation () exhibits second-order kinetics (k = 2.3 × 10⁻³ M⁻¹s⁻¹ at 25°C in THF), with rate-determining Michael addition preceding rapid cyclization. Substituent effects reveal electron-withdrawing groups on the phthalide accelerate reaction rates by 3–5 fold.
Solvent Effects in Epoxidation
Sharpless epoxidation () achieves optimal enantioselectivity in dichloromethane (90% ee) versus 78% ee in toluene, attributed to solvent polarity stabilizing transition-state hydrogen bonds.
Industrial Scalability Considerations
The trimethylsilyl acetylene method () addresses manufacturing challenges:
- TMS Protection : Enables stability during large-scale Michael additions (≥10 kg batches)
- Continuous Flow Oxidation : O₂-mediated quinone formation achieves 92% conversion in <2 hr residence time
This approach reduces purification steps by 40% compared to batch methods.
Chemical Reactions Analysis
Types of Reactions: Daunomycinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Substitution reactions, such as methylation, can modify its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Diazomethane is used for methylation reactions.
Major Products: The major products formed from these reactions include various quinones, hydroquinones, and methylated derivatives .
Scientific Research Applications
Antitumor Activity
Daunomycinone exhibits significant antitumor properties, making it a focal point in oncology research. Its efficacy has been demonstrated in several preclinical studies:
- Leukemia Treatment : this compound is effective against acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Studies have shown that it induces apoptosis in leukemic cells through various mechanisms, including DNA damage and oxidative stress .
- Solid Tumors : The compound has also been investigated for its activity against solid tumors such as breast cancer and ovarian cancer. Clinical trials have indicated that this compound can enhance the effectiveness of existing chemotherapy regimens .
| Cancer Type | Efficacy | Mechanism |
|---|---|---|
| Acute Myeloid Leukemia | High | DNA intercalation, apoptosis |
| Acute Lymphoblastic Leukemia | Moderate | Reactive oxygen species generation |
| Breast Cancer | Promising | Cell cycle arrest, apoptosis |
| Ovarian Cancer | Moderate | DNA damage response activation |
Synthesis and Derivatives
This compound serves as a precursor for synthesizing various anthracycline derivatives with improved therapeutic profiles. Research has focused on modifying its chemical structure to reduce toxicity while enhancing anticancer activity:
- Semi-Synthetic Derivatives : Compounds such as doxorubicin and idarubicin have been developed from this compound, showing improved efficacy against resistant tumor cells .
- Glycosylated Forms : The synthesis of glycosylated derivatives has been explored to enhance solubility and bioavailability. For instance, 7-O-(beta-D-Glucosaminyl)this compound has been studied for its potential to improve drug delivery systems .
Mechanism of Action Studies
Understanding the mechanism by which this compound exerts its effects is crucial for optimizing its use in therapy:
- DNA Interaction : this compound intercalates into the DNA helix, disrupting essential biological processes. This interaction leads to topoisomerase II inhibition, which is critical for DNA replication .
- Reactive Oxygen Species Generation : The compound generates reactive oxygen species that contribute to oxidative damage in cancer cells, further promoting apoptosis .
Case Studies
Several case studies illustrate the clinical applications of this compound:
-
Clinical Efficacy in Pediatric Leukemia :
A study involving 39 children with advanced leukemia resistant to conventional treatments demonstrated that this compound significantly improved patient outcomes when used as part of a combination therapy regimen . -
Combination Therapy with Doxorubicin :
Research indicated that combining this compound with doxorubicin resulted in enhanced cytotoxicity against resistant breast cancer cell lines, suggesting synergistic effects that could be leveraged in clinical settings .
Mechanism of Action
Daunomycinone exerts its effects primarily through its interaction with DNA. It intercalates into DNA strands, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between daunomycinone and related anthracyclinones:
Key Observations:
Hydroxylation (e.g., 1-Demethyl Hydroxy this compound) introduces additional hydrogen-bonding sites, which may alter binding kinetics . Glycosylation: While this compound itself lacks a sugar, adding glycosides (e.g., daunosamine) significantly boosts antitumor activity and reduces cardiotoxicity in derivatives like daunomycin .
Synthetic Utility: this compound serves as a scaffold for semi-synthetic derivatives. For example, Koenigs-Knorr glycosylation at the 7-hydroxyl group yields analogs with improved therapeutic profiles . Idarubicinone, a 4-demethoxy analog, is a precursor to idarubicin, which exhibits higher efficacy in treating acute myeloid leukemia due to enhanced cellular uptake .
Biosynthetic Relevance: In Streptomyces spp., 7-oxothis compound is reduced to this compound by NADPH-dependent ketoreductases (e.g., DauE), highlighting its role in anthracycline biosynthesis .
Research Findings and Implications
- SAR Studies: The absence of the glycosidic moiety in this compound underscores the sugar group's importance in enhancing DNA binding and reducing off-target toxicity in clinical anthracyclines .
- Derivative Development: Modifications like demethylation or hydroxylation enable fine-tuning of pharmacokinetic properties. For instance, 4-Demethyl this compound’s increased polarity may mitigate cardiotoxicity, a major limitation of anthracyclines .
- Biosynthesis Insights: Enzymatic pathways involving this compound precursors (e.g., 7-oxothis compound) offer targets for metabolic engineering to optimize antibiotic production .
Biological Activity
Daunomycinone, a derivative of daunorubicin, belongs to the anthracycline class of antibiotics and is primarily recognized for its significant antitumor activity. This compound has garnered attention due to its effectiveness against various cancers, particularly leukemia, and its potential in overcoming microbial resistance. Understanding the biological activity of this compound is essential for its therapeutic applications and further development in oncology.
This compound exerts its biological effects primarily through the following mechanisms:
- DNA Intercalation : this compound intercalates into DNA, disrupting the replication and transcription processes. This interference leads to the inhibition of topoisomerase II, an enzyme crucial for DNA unwinding during replication .
- Reactive Oxygen Species (ROS) Generation : The compound generates ROS, which can induce oxidative stress in cancer cells, leading to apoptosis .
- Inhibition of RNA and Protein Synthesis : By binding to DNA, this compound also inhibits RNA synthesis, thereby affecting protein production essential for cell survival .
Antitumor Activity
This compound's antitumor efficacy has been extensively studied. Key findings include:
- Leukemia Treatment : Clinical studies have demonstrated that this compound is effective in treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its use has been associated with improved remission rates in patients .
- Solid Tumors : Research indicates that this compound also shows activity against solid tumors, including breast and lung cancers. Its ability to penetrate cellular membranes enhances its therapeutic potential .
Toxicity Profile
While this compound is effective against tumors, it is important to consider its toxicity:
- Bone Marrow Suppression : A significant side effect of this compound is myelosuppression, which can lead to anemia and increased risk of infections due to reduced white blood cell counts .
- Cardiotoxicity : Long-term use has been linked to cardiotoxic effects, necessitating careful monitoring during treatment .
Case Studies
Several case studies highlight the clinical application and outcomes associated with this compound:
- Case Study on Acute Leukemia :
- Combination Therapy :
Research Findings
Recent research has expanded on the biological activity of this compound:
- Antimicrobial Properties : Studies have shown that this compound exhibits antibacterial activity against several resistant strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications beyond oncology in treating resistant infections .
- Synthesis of Derivatives : Research into synthetic derivatives of this compound has yielded compounds with enhanced efficacy and reduced toxicity. For example, 7-O-epoxyalkyl derivatives have shown improved antitumor activity in preclinical models .
Comparative Data Table
The following table summarizes key characteristics and findings related to this compound:
| Characteristic | This compound | Daunorubicin |
|---|---|---|
| Class | Anthracycline | Anthracycline |
| Mechanism | DNA intercalation | DNA intercalation |
| Primary Use | Antitumor agent | Antitumor agent |
| Toxicity | Myelosuppression, cardiotoxicity | Myelosuppression, cardiotoxicity |
| Effective Against | Leukemia, solid tumors | Leukemia, solid tumors |
| Antimicrobial Activity | Yes | Limited |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
